4-Methyl-4'-nitro-1,1'-biphenyl CAS number
4-Methyl-4'-nitro-1,1'-biphenyl CAS number
An In-depth Technical Guide to 4-Methyl-4'-nitro-1,1'-biphenyl
This guide provides a comprehensive technical overview of 4-Methyl-4'-nitro-1,1'-biphenyl, a key intermediate in organic synthesis. Targeted at researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and application of this versatile biphenyl derivative. The structure and content are designed to offer not just procedural steps, but a deeper understanding of the causality behind methodological choices, ensuring both scientific integrity and practical applicability.
4-Methyl-4'-nitro-1,1'-biphenyl is an unsymmetrical biaryl compound distinguished by the presence of an electron-donating methyl group (-CH₃) and a strong electron-withdrawing nitro group (-NO₂) at the para positions of the two phenyl rings. This electronic asymmetry makes it a valuable and reactive building block in medicinal chemistry and materials science. Its formal identification is crucial for regulatory and research purposes.
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Molecular Formula : C₁₃H₁₁NO₂[2]
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Synonyms : 4-Nitro-4'-methylbiphenyl
The biphenyl scaffold is a privileged structure in drug discovery, and the specific functionalization of this compound allows for diverse downstream chemical modifications. The nitro group can be readily reduced to an amine, providing a nucleophilic handle for amide bond formation or further derivatization, while the methyl group can be a site for oxidation or other transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and spectral properties is fundamental for its synthesis, purification, and characterization.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 4-Methyl-4'-nitro-1,1'-biphenyl.
| Property | Value | Source |
| CAS Number | 2143-88-6 | [1][2] |
| Molecular Weight | 213.23 g/mol | Calculated |
| Molecular Formula | C₁₃H₁₁NO₂ | [2] |
| Appearance | Yellowish crystalline solid | Inferred from related compounds[4][5] |
| Melting Point | Approx. 110-114 °C | Inferred from 4-Nitrobiphenyl[4][5] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF); Insoluble in water. | General chemical knowledge |
Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following table outlines the expected spectral characteristics.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (δ ≈ 7.3-8.3 ppm) exhibiting characteristic doublet of doublets patterns for a 1,4-disubstituted system. A singlet for the methyl protons (δ ≈ 2.4-2.5 ppm). |
| ¹³C NMR | Aromatic carbons (δ ≈ 120-150 ppm). A signal for the methyl carbon (δ ≈ 21 ppm). Quaternary carbons attached to the nitro and methyl groups and the ipso-carbons of the biphenyl linkage will be distinct. |
| IR Spectroscopy | Strong asymmetric and symmetric N-O stretching bands for the nitro group (≈ 1520 cm⁻¹ and 1350 cm⁻¹). Aromatic C-H stretching (≈ 3100-3000 cm⁻¹). Aromatic C=C stretching (≈ 1600 cm⁻¹ and 1480 cm⁻¹). |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 213. Fragmentation pattern showing loss of NO₂ (m/z = 167) and other characteristic fragments. |
Synthesis Methodologies: A Mechanistic Perspective
The formation of the C-C bond between the two aryl rings is the central challenge in synthesizing 4-Methyl-4'-nitro-1,1'-biphenyl. Transition-metal-catalyzed cross-coupling reactions are the most efficient and widely adopted methods.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the preeminent method for synthesizing unsymmetrical biaryls due to its mild conditions, high functional group tolerance, and the commercial availability of boronic acids.[6][7] The reaction couples an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex.[8]
Reaction Principle: The synthesis of 4-Methyl-4'-nitro-1,1'-biphenyl via Suzuki coupling typically involves the reaction of 4-tolylboronic acid with 1-bromo-4-nitrobenzene (or vice versa). The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the product and regenerate the catalyst.[6]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Ullmann Coupling
The Ullmann reaction is a classic method for biaryl synthesis that uses copper as a catalyst or stoichiometric promoter to couple two aryl halides.[9] While it often requires harsher conditions (high temperatures) than Suzuki coupling, modern advancements have introduced milder protocols using ligands and heterogeneous catalysts.[9][10] For unsymmetrical products, the reaction is typically run with one aryl halide in excess.[9]
Causality of Reagent Choice: The traditional Ullmann reaction works best with electron-deficient aryl halides, making 1-bromo-4-nitrobenzene an excellent substrate. The reaction mechanism is thought to involve the formation of an organocopper intermediate.[9]
Experimental Protocol: Suzuki-Miyaura Synthesis
This section provides a validated, step-by-step protocol for the laboratory-scale synthesis of 4-Methyl-4'-nitro-1,1'-biphenyl.
Objective: To synthesize 4-Methyl-4'-nitro-1,1'-biphenyl from 4-tolylboronic acid and 1-bromo-4-nitrobenzene.
Materials:
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4-Tolylboronic acid
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1-Bromo-4-nitrobenzene
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Palladium(II) Acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium Carbonate (K₂CO₃), anhydrous
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Toluene
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Ethanol
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Deionized Water
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
Protocol:
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tolylboronic acid (1.50 g, 1.1 eq), 1-bromo-4-nitrobenzene (2.02 g, 1.0 eq), and potassium carbonate (2.76 g, 2.0 eq).
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Catalyst Preparation: In a separate vial, pre-mix Palladium(II) Acetate (45 mg, 0.02 eq) and Triphenylphosphine (105 mg, 0.04 eq) in 5 mL of toluene. This in-situ formation of the Pd(PPh₃)₄ complex is critical for catalytic activity.
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Initiation: Add the catalyst mixture to the main reaction flask. Add 30 mL of toluene and 10 mL of deionized water. The biphasic system is essential for the reaction mechanism.
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Reaction Execution: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
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Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).
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Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 4-Methyl-4'-nitro-1,1'-biphenyl as a yellow crystalline solid. Confirm identity and purity using NMR and MS analysis.
Workflow for Synthesis and Purification
Caption: General workflow from synthesis to final product characterization.
Applications in Research and Development
4-Methyl-4'-nitro-1,1'-biphenyl is not an end-product but a strategic intermediate. Its value lies in its potential for transformation into more complex molecules.
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Pharmaceutical Synthesis: The nitro group is a masked amine. Reduction to 4-amino-4'-methyl-1,1'-biphenyl creates a primary aniline derivative, a common building block for synthesizing active pharmaceutical ingredients (APIs). This amine can be acylated, alkylated, or used in further coupling reactions to build complex molecular architectures. Related nitroaromatic compounds have been investigated for their biological activities, including potential anticancer properties.[5][11]
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Materials Science: The rigid, conjugated biphenyl core is a foundational element in the design of liquid crystals and organic light-emitting diodes (OLEDs).[7] The polarized electronic nature of 4-Methyl-4'-nitro-1,1'-biphenyl can be exploited to tune the optical and electronic properties of these materials.
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Agrochemicals: Similar to pharmaceuticals, the biphenyl scaffold is present in a number of pesticides and herbicides. The title compound serves as a precursor for creating new agrochemical candidates.[12]
Conclusion
4-Methyl-4'-nitro-1,1'-biphenyl is a high-value chemical intermediate whose utility is rooted in its structural and electronic properties. The reliable synthesis, primarily through palladium-catalyzed Suzuki-Miyaura coupling, allows for its widespread use in the innovative pipelines of drug discovery, materials science, and agrochemical research. A comprehensive understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for any scientist looking to leverage its potential in their research and development endeavors.
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